

GPR110 Peptide Agonist P12: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR110 peptide agonist P12

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Introduction

GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion G protein-coupled receptor (aGPCR) family.^[1] These receptors are characterized by a large extracellular domain (ECD) and a seven-transmembrane (7TM) domain. A key feature of many aGPCRs is their autoproteolytic cleavage within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain, which results in a non-covalently attached ECD and 7TM domain. The prevailing model of aGPCR activation involves the dissociation of the inhibitory ECD, which unmask a cryptic "tethered agonist" sequence within the N-terminal stalk of the 7TM domain. This tethered agonist then activates the receptor, leading to downstream signaling.

P12 is a synthetic peptide agonist derived from the stalk region of GPR110.^[2] Its sequence is TSFSILMSPFVP. P12 mimics the action of the endogenous tethered agonist, providing a valuable tool to study the pharmacology and signaling of GPR110.^{[3][4][5]} This technical guide provides an in-depth overview of the mechanism of action of P12, including its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays.

Mechanism of Action of P12

The activation of GPR110 by P12 follows the tethered agonist model. In its inactive state, the ECD of GPR110 sterically hinders the 7TM domain, preventing its activation. Upon dissociation of the ECD, the stalk region, which contains the tethered agonist sequence, is exposed.[\[2\]](#)[\[6\]](#) The synthetic peptide P12, corresponding to a 12-residue portion of this stalk, can bind to and activate the 7TM domain in trans, mimicking this natural activation process.[\[2\]](#) This activation leads to conformational changes in the 7TM domain, enabling it to couple to and activate various heterotrimeric G proteins.[\[7\]](#)[\[8\]](#)

Signaling Pathways

Upon activation by its tethered agonist, and consequently by the peptide P12, GPR110 has been shown to be a promiscuous coupler to multiple G protein families. This multifaceted signaling capacity suggests that GPR110 can elicit a diverse range of cellular responses depending on the cellular context and the G proteins expressed. The identified signaling pathways include:

- **Gq Signaling:** GPR110 activation leads to the stimulation of the Gq family of G proteins.[\[2\]](#)[\[9\]](#) Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is often associated with the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[\[10\]](#)
- **Gs Signaling:** GPR110 can also couple to the Gs family of G proteins.[\[7\]](#)[\[10\]](#) Activated Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. [\[10\]](#)[\[11\]](#) cAMP is a ubiquitous second messenger that activates protein kinase A (PKA), which then phosphorylates a multitude of downstream targets, regulating various cellular processes.
- **Gi and G12/13 Signaling:** In addition to Gq and Gs, structural and cellular studies have demonstrated that activated GPR110 can also engage with Gi and G12/13 G protein subtypes.[\[7\]](#) Gi activation typically leads to the inhibition of adenylyl cyclase, while G12/13 signaling is primarily involved in regulating the actin cytoskeleton through Rho GTPases.
- **β -Arrestin Recruitment:** Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), GPR110 can recruit β -arrestins.[\[11\]](#)[\[12\]](#) β -arrestins

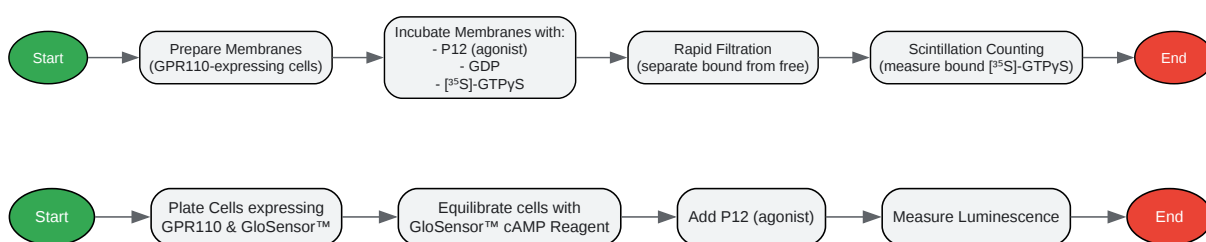
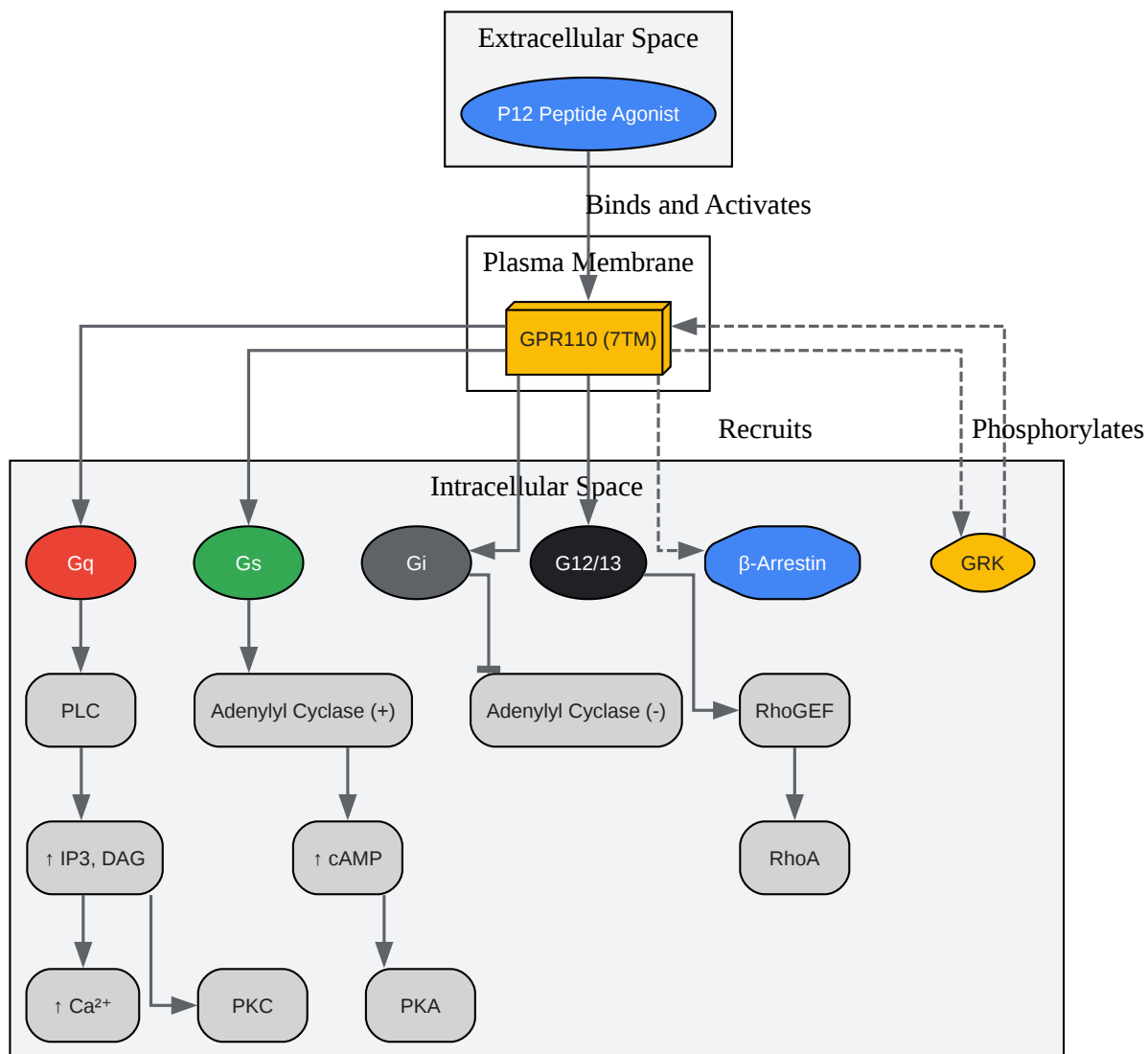
are multifunctional proteins that not only mediate receptor desensitization and internalization but can also act as scaffolds for downstream signaling molecules, initiating G protein-independent signaling cascades.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Quantitative Data

The following table summarizes the reported quantitative data for the **GPR110 peptide agonist P12** and a related peptide.

Peptide	Assay	Receptor Construct	Cell System	Parameter	Value	Reference
P12	[³⁵ S]-GTPγS Binding	GPR110 S570M	Insect Cell Membranes	EC ₅₀	~37 μM	[2] [6]
pGPR110 (13-aa)	cAMP Accumulation	GPR110	Transfected Cells	EC ₅₀	167.2 μM	[10]

Mandatory Visualizations



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- To cite this document: BenchChem. [GPR110 Peptide Agonist P12: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15610004#gpr110-peptide-agonist-p12-mechanism-of-action>]

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